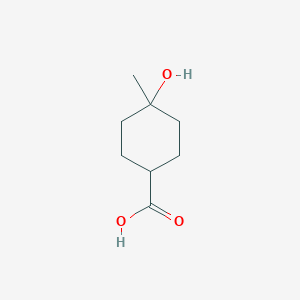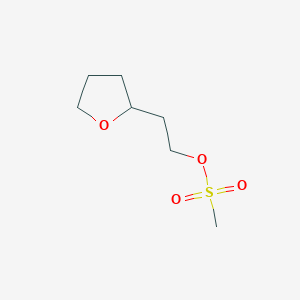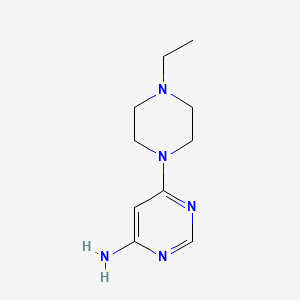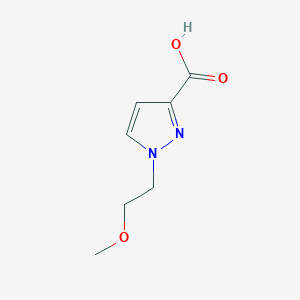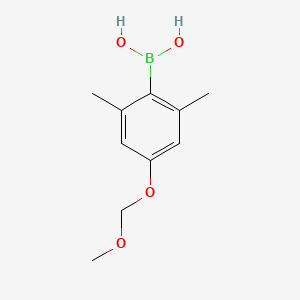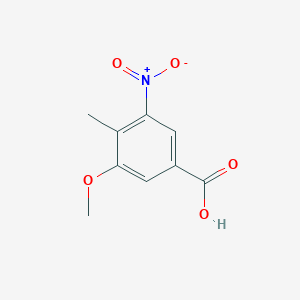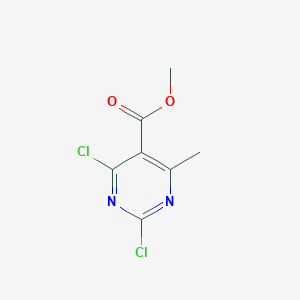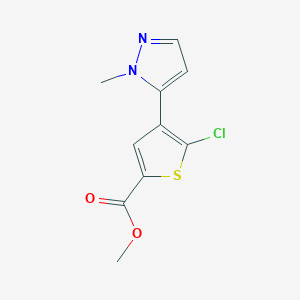
Methyl-5-Chlor-4-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-carboxylat
Übersicht
Beschreibung
“2-Thiophenecarboxylic acid, 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester” is a chemical compound that can be purchased from various suppliers . It’s used in various chemical reactions and can be custom synthesized .
Molecular Structure Analysis
The molecular formula for this compound is C10H9ClN2O2S . The molecular weight is 256.709 .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 357.1±42.0 °C at 760 mmHg . The melting point is not available .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen und seine substituierten Derivate, einschließlich der in Frage stehenden Verbindung, sind eine sehr wichtige Klasse heterocyclischer Verbindungen mit interessanten Anwendungen im Bereich der medizinischen Chemie . Sie sollen eine breite Palette therapeutischer Eigenschaften mit vielfältigen Anwendungen in der medizinischen Chemie besitzen .
Entzündungshemmend
Thiophen-Kerne enthaltende Verbindungen zeigen verschiedene Aktivitäten, wie zum Beispiel 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-Hydroxyharnstoff (1) als entzündungshemmendes Mittel .
Antimikrobiell
Thiophenderivate zeigen eine hohe antimikrobielle Aktivität gegen verschiedene mikrobielle Infektionen . Es wurden verschiedene Ansätze verfolgt, um Thiophen als antimikrobielles Mittel nachzuweisen .
Materialwissenschaft
Thiophenderivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsinhibitoren eingesetzt . Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter .
Organische Leuchtdioden (OLEDs)
Thiophen-vermittelte Moleküle spielen eine entscheidende Rolle bei der Herstellung organischer Leuchtdioden (OLEDs) .
Organische Feldeffekttransistoren (OFETs)
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung organischer Feldeffekttransistoren (OFETs) .
Krebshemmend
Moleküle mit dem Thiophen-Ringsystem zeigen viele pharmakologische Eigenschaften wie Antikrebsmittel .
Anti-Atherosklerose
Thiophenderivate zeigen anti-atherosklerotische Eigenschaften .
Eigenschaften
IUPAC Name |
methyl 5-chloro-4-(2-methylpyrazol-3-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-7(3-4-12-13)6-5-8(10(14)15-2)16-9(6)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXOKQAAZAQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(SC(=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

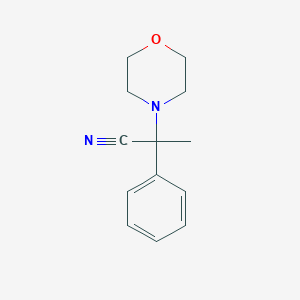
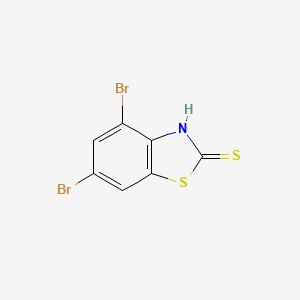
![Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1426483.png)
